1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and various amines.
Introduction of the 4-chlorophenylmethyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with 4-chlorobenzyl chloride under basic conditions.
Cyclohexylamine substitution: The final step involves the substitution of the amine group with cyclohexylamine, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are involved in cell cycle regulation and signal transduction.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and protein kinases and have been investigated for their anticancer properties.
Uniqueness
1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in various scientific and medical fields .
Properties
CAS No. |
4857-51-6 |
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Molecular Formula |
C18H20ClN5 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20ClN5/c19-14-8-6-13(7-9-14)11-24-18-16(10-22-24)17(20-12-21-18)23-15-4-2-1-3-5-15/h6-10,12,15H,1-5,11H2,(H,20,21,23) |
InChI Key |
LZALKPBCUKWXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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